REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].C[N:7]([CH:9]=O)[CH3:8].C1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][C:13](=[O:21])N1.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1>[Cl:3][C:8]1[N:7]=[CH:9][C:20]2[C:15]([C:14]=1[CH:13]=[O:21])=[CH:16][CH:17]=[CH:18][CH:19]=2 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1NC(CC2=CC=CC=C12)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene one more time
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to half of its volume at low temperature in vacuo
|
Type
|
ADDITION
|
Details
|
To this mixture was added 2 N H2SO4 (20 mL)
|
Type
|
STIRRING
|
Details
|
under vigorous stirring
|
Type
|
STIRRING
|
Details
|
to stir for another 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=CC=CC=C2C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |